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Abstract

BAY 2666605 is a first-in-class, orally bioavailable small molecule that has demonstrated
notable antineoplastic activity in preclinical models. It functions as a "molecular glue," inducing
the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and
Schlafen family member 12 (SLFN12).[1][2] This novel mechanism of action, independent of
PDE3A's enzymatic activity, triggers a cascade of events culminating in cancer cell death.[3]
This technical guide provides a comprehensive overview of the preclinical data, mechanism of
action, and clinical findings for BAY 2666605, intended to inform ongoing research and drug
development efforts in oncology.

Introduction

Targeted cancer therapies have revolutionized the treatment landscape by exploiting specific
molecular vulnerabilities within cancer cells. BAY 2666605 represents a novel therapeutic
strategy that operates through a gain-of-function mechanism. By inducing a neomorphic
interaction between PDE3A and SLFN12, BAY 2666605 activates the latent RNase function of
SLFN12, leading to selective cytotoxicity in cancer cells co-expressing both proteins. Preclinical
studies have shown promising activity in a range of solid tumors, including melanoma,
glioblastoma, sarcoma, and ovarian cancer, particularly in models with high PDE3A and
SLFN12 expression. However, a first-in-human Phase | clinical trial was prematurely terminated
due to dose-limiting toxicity, specifically severe thrombocytopenia. This guide will delve into the
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technical details of BAY 2666605's pharmacology, mechanism, and the clinical insights gained,
providing a valuable resource for the scientific community.

Preclinical Antineoplastic Activity

BAY 2666605 has demonstrated potent and selective cytotoxic activity in preclinical cancer
models. Its efficacy is contingent on the co-expression of its two target proteins, PDE3A and
SLFN12.

In Vitro Efficacy

The compound has shown nanomolar potency in various cancer cell lines. The cytotoxic effect
is characterized by the induction of apoptosis and inhibition of cell proliferation.

Table 1: In Vitro Activity of BAY 2666605

Parameter Value Cell Line/Context Reference

Most sensitive cancer

IC50 1nM _
cell lines
IC50 (PDE3A) 87 nM Biochemical assay
IC50 (PDE3B) 50 nM Biochemical assay
EC50 7nM Complex induction
Cytotoxicity (MTT
EC50 (HeLa) 1.3nM

assay)

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models have corroborated the in vitro
findings, demonstrating significant tumor growth inhibition and regression in various cancer

types.

Table 2: In Vivo Activity of BAY 2666605
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Tumor Model Dosing Regimen Observed Effect Reference
Consistent tumor
Melanoma PDX 10 mg/kg, p.o., BID ]
regression
» Tumor growth
Sarcoma PDX Not specified

inhibition

] N Tumor growth
Ovarian Cancer PDX Not specified

inhibition
Glioblastoma PDX - ]
Not specified Tumor regression
(subcutaneous)
Glioblastoma
Orthotopic Xenograft Not specified Full tumor regression

(GBL1 cells)

Mechanism of Action

BAY 2666605's unique mechanism of action sets it apart from conventional anticancer agents.
It acts as a molecular glue, inducing proximity and a stable complex formation between PDE3A
and SLFN12.
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Caption: Mechanism of action of BAY 2666605.
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This complex formation allosterically activates the latent endoribonuclease (RNase) activity of
SLFN12. The activated SLFN12 then specifically cleaves tRNA-Leu-TAA. The depletion of this
specific tRNA leads to ribosomal pausing at its corresponding codon, resulting in a global
inhibition of protein synthesis and ultimately triggering apoptosis in the cancer cell. A
downstream effect observed in treated models is the downregulation of the anti-apoptotic
protein MCL-1.

Clinical Investigation: The NCT04809805 Trial

A first-in-human, open-label, Phase | dose-escalation study (NCT04809805) was initiated to
evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of BAY
2666605.

Study Design and Patient Population

The trial enrolled adult patients with metastatic melanoma and other advanced solid tumors,
including glioblastoma, sarcoma, and ovarian cancer, who had progressed on standard
therapies. A key inclusion criterion was the confirmed co-expression of PDE3A and SLFN12 in
archival tumor tissue. The study consisted of a dose-escalation part (Part A) and a dose-
expansion part (Part B). Patients received BAY 2666605 orally in 28-day cycles.

Table 3: Key Eligibility Criteria for NCT04809805
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Inclusion Criteria

Exclusion Criteria

Age = 18 years

Known malabsorption conditions

Histologically confirmed advanced solid tumors
(melanoma, glioblastoma/anaplastic
astrocytoma, sarcoma, ovarian/fallopian

tube/primary peritoneal cancer)

Active HIV, HBV, or HCV infection

Positive SLFN12/PDE3A expression in archival

tumor tissue

Known hypersensitivity to PDES3 inhibitors

ECOG performance status < 2

Clinically relevant cardiovascular diseases or
ECG findings

Life expectancy = 12 weeks

History of hemorrhage, bleeding disorders, or

platelet function abnormalities

Documented disease progression on standard

therapies

Arterial or venous thromboembolic events within

6 months

At least one measurable lesion

History of gastrointestinal ulcerations or

perforation

Adequate organ and marrow function

Clinical Findings and Trial Termination

The study was terminated prematurely after enrolling only five biomarker-positive patients. The

primary reason for termination was the occurrence of severe, on-target thrombocytopenia

(Grade 3-4) in three of the five treated patients. This adverse event was attributed to the high

expression of PDE3A in platelets and the inhibitory effect of BAY 2666605 on megakaryocyte

maturation.

The starting dose was 5 mg once daily, and an alternative schedule with a loading dose was

also explored. However, even with dose adjustments, the thrombocytopenia could not be

ameliorated, preventing the identification of a safe and effective therapeutic window. No

objective tumor responses were observed in the treated patients.

Experimental Protocols
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In Vitro Cell Viability (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of BAY 2666605
on cancer cell lines.

o Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
in 100 pL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2
atmosphere.

o Compound Treatment: Prepare serial dilutions of BAY 2666605 in culture medium. Remove
the medium from the wells and add 100 pL of the diluted compound solutions. Include
vehicle-only wells as a negative control.

 Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

e MTT Addition: Add 10 puL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) in PBS to each well.

e Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is
visible.

e Solubilization: Add 100 pL of a solubilization solution (e.g., 10% SDS in 0.01 M HCI) to each

well.

o Absorbance Reading: Gently mix the contents of the wells to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
wells. Determine the IC50 value by plotting the percentage of viability against the log of the
compound concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: Workflow for a typical MTT cell viability assay.
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Orthotopic Glioblastoma Xenograft Model

This protocol provides a general framework for establishing and evaluating the efficacy of BAY
2666605 in an orthotopic glioblastoma model.

o Cell Preparation: Culture human glioblastoma cells (e.g., GB1) that co-express PDE3A and
SLFN12. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a
concentration of 1 x 105 cells in 2-5 pL.

e Animal Model: Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
o Stereotactic Intracranial Injection:

Anesthetize the mouse and secure it in a stereotactic frame.

[e]

o

Create a midline scalp incision to expose the skull.

Drill a small burr hole at the desired coordinates in the cerebral cortex.

[¢]

[e]

Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

[e]

Withdraw the needle slowly and suture the incision.

e Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques
such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance
imaging (MRI).

o Treatment Initiation: Once tumors are established (e.g., reach a certain bioluminescent
signal or volume), randomize the mice into treatment and control groups.

e Drug Administration: Administer BAY 2666605 (e.g., 10 mg/kg) or vehicle control orally (p.o.)
twice daily (BID).

» Efficacy Evaluation: Monitor tumor growth and the health of the mice throughout the study.
The primary endpoints are typically tumor growth inhibition and overall survival.

» Histopathological Analysis: At the end of the study, harvest the brains for histological analysis
to confirm tumor formation and assess treatment effects.
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Discussion and Future Directions

BAY 2666605 represents a pioneering effort in the development of molecular glue therapeutics.
Its potent preclinical activity in biomarker-selected models underscores the potential of this
novel therapeutic modality. However, the on-target toxicity observed in the Phase | trial
highlights a significant challenge. The high expression of PDE3A in platelets, leading to
thrombocytopenia upon systemic administration of a PDE3A-binding agent, creates a narrow or
non-existent therapeutic window.

Future research in this area should focus on several key aspects:

e Improving the Therapeutic Index: Strategies to enhance the tumor-specific delivery of
SLFN12-PDE3A complex inducers could mitigate systemic toxicities. This might involve the
development of antibody-drug conjugates or nanoparticle-based delivery systems.

o Exploring Alternative SLFN12 Activators: Investigating mechanisms to activate SLFN12's
RNase activity that are independent of PDE3A binding could circumvent the platelet-related
toxicity.

o Biomarker Refinement: Further characterization of the expression levels of PDE3A and
SLFN12 in various tumor types and normal tissues is crucial for identifying patient
populations most likely to benefit and least likely to experience severe side effects.

o Combination Therapies: Exploring the potential of combining lower, non-toxic doses of BAY
2666605 with other anticancer agents could be a viable strategy.

In conclusion, while the clinical development of BAY 2666605 has been halted, the extensive
preclinical research and the insights gained from the early-phase clinical trial provide a
valuable foundation for the future development of molecular glue therapeutics and other novel
cancer treatments targeting the SLFN12 pathway. The lessons learned from BAY 2666605 will
undoubtedly guide the design of safer and more effective drugs in this promising new class of
cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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